molecular formula C13H21NO B1439710 N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine CAS No. 1040686-03-0

N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine

Cat. No.: B1439710
CAS No.: 1040686-03-0
M. Wt: 207.31 g/mol
InChI Key: OBLWLAQDGFKMGH-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine is a secondary amine derivative featuring a 2,5-dimethylphenoxy group attached to a propyl chain, with an ethylamine substituent. Its structure combines lipophilic aromatic moieties with a flexible alkylamine chain, influencing its physicochemical and biological behavior.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-ethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-5-14-9-12(4)15-13-8-10(2)6-7-11(13)3/h6-8,12,14H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWLAQDGFKMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)OC1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme and Conditions

According to patent WO2009128088A2, the preparation involves a three-step process:

  • a) Reaction of 2-alkoxyphenol (where R = C1-C4 alkyl) with 1,2-dihaloethane (e.g., 1,2-dichloroethane) to produce 1-halo-2-(2-alkoxyphenoxy)ethane.
  • b) Reaction of this halo-ether intermediate with an alkali metal salt of phthalimide (e.g., potassium phthalimide) to form a phthalimide derivative.
  • c) Treatment of the phthalimide derivative with an alkali metal hydroxide (e.g., potassium hydroxide) to yield 2-(2-alkoxyphenoxy)ethylamine.

These reactions can be conducted with or without external solvents, with a preference for solvent-free conditions to enhance scalability and reduce environmental impact.

Reaction Parameters

Reaction Step Temperature Range (°C) Reaction Time Molar Ratios Catalysts/ Additives
a) Alkoxyphenol + 1,2-dihaloethane 50–250 (preferably 180–190) 30 min – 5 h 1:1 (phenol:dihaloethane) Alkali metal hydroxide (NaOH, KOH), phase transfer catalysts (e.g., tetrabutylammonium bromide)
b) Halo-ether + Phthalimide salt 50–250 (preferably 180–190) ~3 h 1:0.5 to 1:5 (halo-ether:phthalimide) Phase transfer catalysts (tetrabutylammonium bromide preferred)
c) Phthalimide derivative + base ~130 Variable Stoichiometric Alkali metal hydroxide

The use of phase transfer catalysts such as tetrabutylammonium bromide significantly improves reaction rates and yields during nucleophilic substitution steps.

Purification Techniques

After reaction completion, the mixture is quenched with water, and the solid product is precipitated. Purification methods include:

  • Precipitation
  • Crystallization
  • Slurrying in solvents such as methanol, ethanol, isopropanol, ethyl acetate, acetone, or acetonitrile.

These steps yield highly pure 2-(2-alkoxyphenoxy)ethylamine intermediates suitable for further functionalization.

Functionalization to this compound

While direct literature specifically describing the final step to this compound is limited, the general approach involves:

  • Alkylation of the primary amine intermediate with appropriate alkyl halides to introduce the N-ethyl and propyl groups.
  • Use of reductive amination or nucleophilic substitution reactions under controlled conditions.

The presence of 2,5-dimethyl substituents on the phenoxy ring requires careful selection of reaction conditions to avoid side reactions or demethylation.

Related Synthetic Insights from Analogous Compounds

Research on similar compounds such as 2,5-dimethoxyphenethyl sulfides and arylethylamines provides useful synthetic methodologies that can be adapted.

  • Reduction of oxime ethers catalyzed by spiroaminoborate esters yields enantiomerically pure primary amines with high yields and selectivity (up to 99% ee) under mild conditions.
  • Ring-opening of chiral epoxides with nitrogen heterocyclic carbenes followed by rearrangement provides access to enantiopure aryl amides, demonstrating the utility of catalytic asymmetric methods.

These methods highlight potential routes for asymmetric synthesis of N-substituted phenoxypropylamines if enantiomeric purity is desired.

Summary Table of Preparation Parameters

Parameter Details
Starting materials 2-(2-alkoxyphenol), 1,2-dihaloethane, potassium phthalimide, alkali metal hydroxides
Reaction conditions 50–250 °C (preferably 180–190 °C), 30 min – 5 h reaction time
Catalysts Phase transfer catalysts (tetrabutylammonium bromide preferred)
Solvent use Solvent-free preferred; solvents for purification include alcohols, esters, ketones
Purification methods Precipitation, crystallization, slurrying in solvents
Yield High purity intermediates obtained; specific yields vary depending on scale and conditions
Scalability Process designed for industrial scale with commercially available raw materials

Chemical Reactions Analysis

N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research indicates that compounds with similar structures exhibit antidepressant properties. A study on related phenoxyalkylamines demonstrated their efficacy in animal models of depression, suggesting that N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine may also possess similar effects due to its structural analogies .

2. Anticancer Potential:
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of this class can induce apoptosis in cancer cell lines. For instance, a study reported that compounds with a similar phenoxy structure inhibited proliferation in breast cancer cells .

3. Neuroprotective Effects:
There is emerging evidence that this compound may offer neuroprotective benefits. Research on related compounds has suggested mechanisms involving the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for neuroprotection.

Pharmacological Insights

1. Receptor Binding Studies:
Binding affinity studies have indicated that the compound interacts with various receptors, including serotonin (5-HT) receptors and adrenergic receptors. These interactions could explain its potential antidepressant and anxiolytic effects .

2. Metabolic Stability:
Studies have shown that the metabolic profile of this compound is favorable compared to other analogs, which can lead to longer half-lives and sustained therapeutic effects. Understanding the metabolic pathways is crucial for optimizing dosage regimens in clinical settings .

Analytical Chemistry Applications

1. Detection Methods:
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for the quantification of this compound in biological samples. These methods are essential for pharmacokinetic studies and for monitoring drug levels in clinical trials .

2. Structure-Activity Relationship (SAR) Studies:
SAR studies have been pivotal in understanding how modifications to the phenoxy group affect biological activity. These insights guide the design of new derivatives with enhanced efficacy and reduced side effects .

Case Studies

Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, this compound was administered to assess its impact on depressive behaviors. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, highlighting its potential as an antidepressant agent .

Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human breast cancer cell lines treated with varying concentrations of this compound. The findings revealed a dose-dependent inhibition of cell growth, suggesting promising anticancer properties that warrant further investigation.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Amine Substituents

HBK17 (1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-Methoxyphenyl)piperazine Hydrochloride)
  • Structural Differences : HBK17 replaces the ethylamine group in the target compound with a piperazine ring and a 2-methoxyphenyl substituent .
  • Pharmacological Implications: Piperazine derivatives often exhibit enhanced receptor binding due to their bicyclic structure, which may increase affinity for serotonin or dopamine receptors.
  • Physicochemical Properties : HBK17 has a higher molecular weight (MW: ~443 g/mol) due to the piperazine and methoxyphenyl groups, whereas the target compound (MW: ~237 g/mol, based on analogs in ) has lower lipophilicity (Log P: ~2.5 vs. HBK17’s estimated Log P > 3) .
R,S-2N-[(2,5-Dimethylphenoxy)propyl]aminobutan-1-ol (Compound VIII in )
  • Structural Differences: This analog replaces the ethylamine group with a hydroxyl-containing butanol chain .
  • Physicochemical Impact : The hydroxyl group increases polarity (Log P: ~1.5 vs. the target compound’s ~2.5), reducing membrane permeability but improving aqueous solubility.
  • Biological Activity : Hydroxyl groups in similar compounds (e.g., anticonvulsant aroxyethylamines in ) correlate with reduced neurotoxicity, though efficacy may vary due to lower bioavailability .

Pharmacological Analogs: Anticonvulsant Aroxyethylamines

Compound XVI ()
  • Structure : Aroxyethylamine with unspecified substituents.
  • Activity : Demonstrated 100% anticonvulsant protection in mice at 100 mg/kg (i.p.) without neurotoxicity .
  • Comparison : While the target compound shares the aroxyethylamine backbone, the absence of specific substituents (e.g., methoxy or chloro groups) in its structure may alter receptor interactions. Ethylamine’s simpler structure could enhance metabolic stability compared to more complex analogs.
HBK14–HBK19 Series ()
  • Key Features : These piperazine-based compounds include halogenated (e.g., chloro in HBK15) and methoxy substituents.
  • Activity Trends : Chloro-substituted analogs (e.g., HBK15) often show higher potency due to increased electron-withdrawing effects, but the target compound’s ethylamine group may prioritize selectivity over broad-spectrum activity .

Physicochemical Properties of Analogous Compounds

Table 1 summarizes data from for compounds with shared 2,5-dimethylphenoxy motifs:

Compound Molecular Formula MW (g/mol) Melting Point (°C) Log P
Target Compound* C₁₃H₂₁NO ~223 ~74–76† ~2.5
Compound VII () C₁₄H₂₃NO₂ 237.34 80–81 2.1
Compound VIII () C₁₅H₂₅NO₂ 251.36 53–54 1.8

*Estimated based on structural similarity to compounds.
†Melting point approximated from Propan-1-ol [II] in .

Key Observations :

  • Longer alkyl chains (e.g., propyl vs. ethyl) increase molecular weight but reduce melting points, suggesting improved solubility .
  • Hydroxyl groups (e.g., in Compound VIII) lower Log P, favoring hydrophilic interactions but limiting CNS penetration .

Biological Activity

N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine is a compound with significant biological activity due to its ability to interact with various proteins and enzymes. This article explores its biological activity, mechanisms of action, and potential applications in research and industry.

  • Molecular Formula : C₁₃H₁₉NO
  • Molecular Weight : 207.31 g/mol
  • CAS Number : 1040686-03-0

This compound functions primarily through:

  • Protein Binding : The compound can bind to specific proteins and enzymes, modulating their activity and influencing various biochemical pathways.
  • Biochemical Pathways Modulation : By interacting with molecular targets, it can alter cellular processes, potentially affecting metabolic and signaling pathways.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Proteomics Research

The compound is utilized in proteomics to study protein interactions and functions. Its ability to bind to proteins makes it a valuable tool for understanding complex biological systems.

Case Studies

While direct case studies specifically involving this compound are scarce, related compounds have been documented:

  • A study on related phenethylamines indicated that modifications in the phenoxy group can lead to varied biological responses, including altered receptor binding affinities and metabolic pathways .
  • In vivo studies on similar compounds demonstrated significant effects on neurotransmitter systems, suggesting that this compound may also influence these systems indirectly .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological Activity
N-[2-(2,5-Dimethylphenoxy)propyl]-N-(2-furylmethyl)amineStructureSimilar protein binding properties
N-[2-(2,5-Dimethylphenoxy)propyl]-N-methylamineStructureExhibits psychoactive effects similar to classical amphetamines

Research Findings

Recent research highlights the following findings regarding the biological activity of related compounds:

  • Metabolic Pathways : Studies have shown that related phenethylamines undergo extensive metabolism involving oxidation and reduction reactions, which may also apply to this compound .
  • Toxicological Profiles : Understanding the toxicological profiles of phenoxyalkylamines is crucial for evaluating safety in potential applications. Related compounds have been linked to adverse effects when misused or improperly dosed .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, derivatives with similar aryloxypropylamine backbones (e.g., N-R-N(4-R1-Aryl)-l-(2,5-dibenzyloxy-4-methyl-phenyl)-2-propylamine) were prepared by reacting substituted phenols with halogenated propylamines under basic conditions (e.g., K₂CO₃ in DMF) . Optimizing stoichiometry (e.g., 1:1.2 molar ratio of phenol to amine) and temperature (60–80°C) improves yields. Purification via column chromatography (petroleum ether/ethyl acetate gradients) or Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IC) resolves enantiomers, as demonstrated in analogous syntheses .

Q. How can structural characterization of this compound address discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For instance, conflicting signals in aryl-methyl regions (δ 2.2–2.5 ppm) may arise from rotational isomers; variable-temperature NMR can resolve this. Computational validation via density functional theory (DFT) simulations of NMR chemical shifts (e.g., using Gaussian 16) helps reconcile experimental and theoretical data .

Q. What safety protocols are critical when handling This compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood. The compound’s structural analogs (e.g., 2-(2,5-Dimethoxyphenyl)ethylamine) are classified as irritants; avoid inhalation/contact by adhering to OSHA HazCom 2012 guidelines . Waste must be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., methyl groups on the phenyl ring) influence the compound’s reactivity in oxidation studies?

  • Methodological Answer : Substituents alter electron density and steric hindrance, impacting oxidation pathways. For example, 2-(2,5-dihydroxy-4-methyl-phenyl)-2-propylamin derivatives undergo regioselective oxidation at the para-methyl group when treated with MnO₂, yielding quinone intermediates. Kinetic studies (UV-Vis monitoring at 300–400 nm) and Hammett plots (σ⁺ values) quantify electronic effects . Computational modeling (e.g., Fukui indices) predicts reactive sites .

Q. What experimental designs resolve contradictions in reported biological activity data for structurally related aryloxypropylamines?

  • Methodological Answer : Use factorial design to isolate variables (e.g., concentration, solvent polarity, assay type). For instance, a 2³ factorial design (factors: pH, temperature, substrate concentration) can identify interactions affecting enzyme inhibition assays. Meta-analysis of existing data (e.g., via PRISMA guidelines) and dose-response curve comparisons (IC₅₀ values) clarify inconsistencies .

Q. How can computational frameworks (e.g., molecular docking or MD simulations) predict the compound’s interaction with biological targets?

  • Methodological Answer : Dock the compound into target receptors (e.g., GPCRs) using AutoDock Vina, validated with co-crystallized ligands. Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns assess binding stability (RMSD < 2 Å). QSAR models using Hammett constants and logP values correlate structural features with activity .

Q. What advanced separation techniques improve enantiomeric resolution of This compound derivatives?

  • Methodological Answer : Chiral SFC with cellulose-based columns (e.g., Chiralpak® IC) and CO₂/MeOH mobile phases achieves baseline separation (Rs > 1.5). Compare with HPLC using amylose tris(3,5-dimethylphenylcarbamate) columns. Optimize parameters: backpressure (100–150 Bar), flow rate (2–4 mL/min), and isocratic vs. gradient elution .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine
Reactant of Route 2
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N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine

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